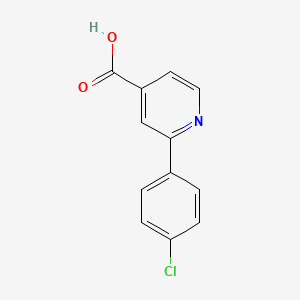

2-(4-Chlorophenyl)isonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a 4-chlorophenyl group attached to the 2-position of the isonicotinic acid structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)isonicotinic acid typically involves the chlorination of isonicotinic acid derivatives. One common method includes the reaction of citrazinic acid with tetramethylammonium chloride and triphosgene in a reactor, followed by heating to the reaction temperature and maintaining it for 10-12 hours. The reaction mixture is then cooled, and the product is isolated by filtration and purification using organic solvents such as chloroform or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reaction kettles and controlled introduction of hydrogen chloride gas can be employed to achieve efficient chlorination and high yields of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chlorophenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of (E)-3-(2-(4-phenylphthalazin-1-yl)hydrazono)indolin-2-one, particularly against triple-negative breast cancer (TNBC) cell lines. The compound exhibits:

- Cytotoxicity : Exhibiting IC50 values significantly lower than standard chemotherapeutic agents such as 5-fluorouracil. For instance, one study reported an IC50 value of 12.00 ± 0.13 μM against MDA-MB-231 cells, indicating potent anti-proliferative activity .

- Mechanism of Action : The compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by:

Other Biological Activities

In addition to its anti-cancer properties, (E)-3-(2-(4-phenylphthalazin-1-yl)hydrazono)indolin-2-one has been investigated for other pharmacological activities:

- Antiviral Activity : Similar indolinone derivatives have shown promise as dual allosteric inhibitors targeting HIV reverse transcriptase, suggesting potential applications in antiviral therapy .

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties, although further research is needed to confirm these effects specifically for this compound.

Case Studies

- Triple-Negative Breast Cancer Study : A comprehensive study evaluated the efficacy of (E)-3-(2-(4-phenylphthalazin-1-yl)hydrazono)indolin-2-one against TNBC cell lines. Results indicated a significant reduction in cell viability compared to control groups, with detailed mechanistic studies revealing apoptosis induction through mitochondrial pathways .

- HIV Inhibition Research : Research focusing on indolinone-based scaffolds demonstrated that similar compounds could inhibit HIV replication by targeting multiple enzymatic functions simultaneously. This suggests that (E)-3-(2-(4-phenylphthalazin-1-yl)hydrazono)indolin-2-one may also possess similar antiviral properties .

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which is essential for their cell wall formation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

Nicotinic acid:

Picolinic acid: Has the carboxyl group at the 2-position.

Uniqueness

2-(4-Chlorophenyl)isonicotinic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties.

Activité Biologique

2-(4-Chlorophenyl)isonicotinic acid, a derivative of isonicotinic acid, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a 4-chlorophenyl group attached to the isonicotinic acid moiety. This structural modification is significant as it influences the compound's chemical properties and biological interactions. The presence of the chlorine atom enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Antimicrobial Activity

Research indicates that compounds derived from isonicotinic acid exhibit notable antimicrobial properties. For instance, derivatives have been synthesized and tested against various bacterial strains, including Mycobacterium tuberculosis. A study demonstrated that certain isonicotinic derivatives showed effective antibacterial activity, with some achieving significant reductions in bacterial viability in vitro ( ).

Antihyperlipidemic Effects

A recent study evaluated the antihyperlipidemic potential of novel isonicotinic acid derivatives. While specific data on this compound was not highlighted, related compounds exhibited promising lipid-lowering effects in hyperlipidemic rat models. These findings suggest that modifications to the isonicotinic structure could enhance lipid metabolism and reduce cardiovascular risks ( ).

Antioxidant Properties

Antioxidant activity is another area where this compound may exhibit beneficial effects. Compounds similar in structure have been shown to scavenge free radicals effectively, thus providing a protective effect against oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders ( ).

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of various isonicotinic acid derivatives on cancer cell lines. For example, one study reported that a related compound showed strong cytotoxicity against specific cancer cells, indicating potential for further development as an anticancer agent ( ). Although specific data for this compound was not directly available, the trends observed in similar compounds suggest a need for further investigation.

Phytotoxicity and Plant Resistance Induction

Research on the phytotoxicity of isonicotinic acid derivatives has revealed their potential in enhancing plant resistance against pathogens. In one experiment, modifications to isonicotinic acid resulted in significant reductions of necrotic spots on plants infected with viruses, showcasing their utility in agricultural applications ( ).

Data Tables

Propriétés

IUPAC Name |

2-(4-chlorophenyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)11-7-9(12(15)16)5-6-14-11/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBHDPCWBZWZTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.